[2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl](4-nitrophenyl)methanone
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Overview
Description
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazinan ring and the subsequent attachment of the phenyl and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used in studies involving enzyme interactions, cellular signaling pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for research in these areas.
Medicine
In medicine, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone might have potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, and other products. Its unique properties might make it suitable for applications in coatings, adhesives, and other industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone involves its interaction with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazinan derivatives and related structures. Examples might include:
- 1-Boc-4-AP
- Various benzimidazole derivatives(12)
Uniqueness
What sets 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable for diverse applications.
Properties
CAS No. |
50259-96-6 |
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Molecular Formula |
C23H21N3O4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H21N3O4/c1-17-7-11-20(12-8-17)25-22(18-5-3-2-4-6-18)24(15-16-30-25)23(27)19-9-13-21(14-10-19)26(28)29/h2-14,22H,15-16H2,1H3 |
InChI Key |
LSSWDGRZQFJJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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